2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
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Description
2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71. The purity is usually 95%.
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Biological Activity
2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN4O, with a molecular weight of approximately 232.68 g/mol. The presence of the triazole ring and the chloro-substituted phenyl group contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can coordinate with metal ions and form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions. This mechanism is critical for its potential anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. In vitro assays demonstrated that compounds bearing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study highlighted that triazole derivatives could induce apoptosis in cancer cells by modulating cell cycle progression and activating pro-apoptotic pathways .
Table 1: Anticancer Activity of Triazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | A549 | 10 | Cell cycle arrest |
This compound | SW480 | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making these compounds valuable in treating infections .
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Compound C | E. coli | 32 µg/mL | Cell wall synthesis inhibition |
Compound D | S. aureus | 16 µg/mL | Ergosterol synthesis inhibition |
This compound | C. albicans | 8 µg/mL | Ergosterol synthesis inhibition |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer properties. Researchers synthesized several compounds based on the triazole scaffold and tested them against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The study found that modifications at the C4 position of the triazole ring significantly enhanced cytotoxicity against these cell lines .
Another study focused on the antimicrobial effects of triazoles against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating resistant infections .
Properties
IUPAC Name |
2-[1-(2-chloro-6-methylphenyl)triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-5-4-6-9(13)11(8)16-7-10(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIQUPNUBORHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.